
(Oct-1-yn-3-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis via Ethynylation: One common method involves the ethynylation of 3-methylbenzene (toluene) using acetylene in the presence of a catalyst such as palladium chloride (PdCl2) and copper iodide (CuI) in a solvent like dimethylformamide (DMF).
Industrial Production: Industrially, the compound can be produced using similar methods but on a larger scale, often involving continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Oct-1-yn-3-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, leading to the formation of 3-methylstyrene.
Substitution: The compound can participate in electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
Biology
Biomolecular Probes: The compound can be used to synthesize biomolecular probes for studying enzyme activities and protein interactions.
Medicine
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism by which (Oct-1-yn-3-yl)benzene exerts its effects depends on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-4-methylbenzene: Similar structure but with the ethynyl group attached to the fourth carbon.
1-Ethynyl-2-methylbenzene: Ethynyl group attached to the second carbon.
1-Phenyl-1-propyne: Similar structure with a propynyl group instead of an ethynyl group.
Uniqueness
Positional Isomerism: The position of the ethynyl group in (Oct-1-yn-3-yl)benzene provides unique reactivity compared to its positional isomers.
Chemical Properties: The specific arrangement of functional groups in this compound allows for distinct chemical reactions and applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
89329-70-4 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
oct-1-yn-3-ylbenzene |
InChI |
InChI=1S/C14H18/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h2,6,8-9,11-13H,3,5,7,10H2,1H3 |
Clé InChI |
CCGUQTSITIQJJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


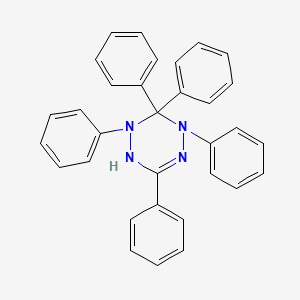
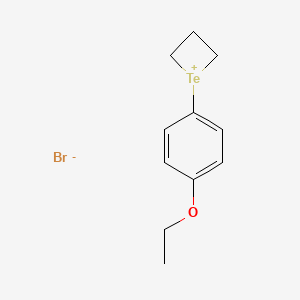


![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)


![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)

![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
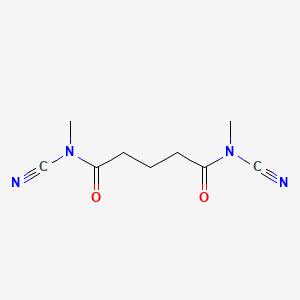
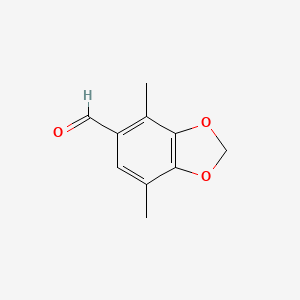
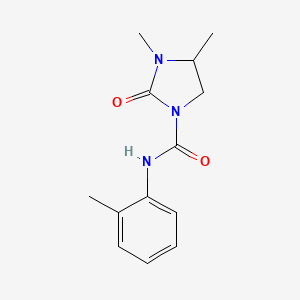
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
